molecular formula C7H15NO B12844405 2,2,5,5-Tetramethyloxazolidine

2,2,5,5-Tetramethyloxazolidine

Cat. No.: B12844405
M. Wt: 129.20 g/mol
InChI Key: JIAJFWGLFHRXFI-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxazolidine: (TMO) is a promising “green” solvent replacement for toluene

Preparation Methods

Synthetic Routes:: TMO can be synthesized through several methods, including:

    Ring-Opening Reaction: Cyclization of 2,2-dimethylpropanal with hydroxylamine.

    Reductive Amination: Reaction of 2,2-dimethylpropanal with ammonia followed by reduction.

    Oxidative Cyclization: Oxidation of 2,2-dimethylpropanal with hydrogen peroxide or other oxidants.

Industrial Production:: Industrial-scale production of TMO involves optimized synthetic routes, purification, and quality control. The exact conditions may vary depending on the manufacturer.

Chemical Reactions Analysis

TMO undergoes various reactions:

    Oxidation: TMO can be oxidized to form oxazolidine-4-one derivatives.

    Reduction: Reduction of TMO yields the corresponding amine.

    Substitution: TMO can undergo nucleophilic substitution reactions.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

TMO finds applications in:

    Solvent: As a green alternative to toluene in chemical processes.

    Pharmaceuticals: Used as a solvent in drug synthesis.

    Polymer Chemistry: TMO contributes to polymerization reactions.

    Catalysis: TMO can stabilize metal catalysts.

Mechanism of Action

TMO’s effects are attributed to its solvating properties and interactions with reactants. It acts as a medium for chemical transformations, facilitating reactions.

Comparison with Similar Compounds

TMO stands out due to its non-peroxide forming nature, making it safer than traditional ethers. Similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) and 2,2’,5,5’-Tetrachlorobenzidine .

Remember that TMO’s environmental benefits and versatility make it an exciting compound for both research and industrial applications

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-oxazolidine

InChI

InChI=1S/C7H15NO/c1-6(2)5-8-7(3,4)9-6/h8H,5H2,1-4H3

InChI Key

JIAJFWGLFHRXFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(O1)(C)C)C

Origin of Product

United States

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